molecular formula C14H13NO3 B117227 4-Phthalimidocyclohexanone CAS No. 104618-32-8

4-Phthalimidocyclohexanone

Cat. No. B117227
M. Wt: 243.26 g/mol
InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886812

Procedure details

95 g (0.388 Mol) of 4-(phthalimido)-cyclohexanol are dissolved in 600 ml of chloroform and, after the addition of 450 ml of water and 120 ml of sulfuric acid, 90 g (0.3 Mol) of potassium dichromate are added in batches. The internal temperature of the mixture is maintained at between 25° and 30° C. by slight cooling. The mixture is stirred for a further 3 hours, then the chloroform phase is separated off and the mixture extracted twice more with chloroform. After drying and concentration of the extracts 82 g (86.9% of theory) are obtained.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:18])[N:5]([CH:6]2[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]2)[C:4](=[O:13])[C:3]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:2]12.O.S(=O)(=O)(O)O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>C(Cl)(Cl)Cl>[C:4]1(=[O:13])[N:5]([CH:6]2[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]2)[C:1](=[O:18])[C:2]2=[CH:17][CH:16]=[CH:15][CH:14]=[C:3]12 |f:3.4.5|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C1(C=2C(C(N1C1CCC(CC1)O)=O)=CC=CC2)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
90 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in batches
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature of the mixture is maintained at between 25° and 30° C. by slight cooling
CUSTOM
Type
CUSTOM
Details
the chloroform phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted twice more with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
concentration of the extracts 82 g (86.9% of theory) are obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(C=2C(C(N1C1CCC(CC1)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.